N-BENZYL-2-(4-CHLOROBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Overview
Description
N-BENZYL-2-(4-CHLOROBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenylsulfonyl group, and a tetrahydrobenzothiophene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(4-CHLOROBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-phenylethanone, with sulfur and a base like sodium hydride.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base like triethylamine.
Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl chloride and a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(4-CHLOROBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, potassium carbonate, triethylamine, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-2-(4-CHLOROBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(4-CHLOROBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-benzyl-2-{[(4-fluorophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-BENZYL-2-(4-CHLOROBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c23-16-10-12-17(13-11-16)30(27,28)25-22-20(18-8-4-5-9-19(18)29-22)21(26)24-14-15-6-2-1-3-7-15/h1-3,6-7,10-13,25H,4-5,8-9,14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPKKMCEUAHVHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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